

Stability of Levomefolic acid-13C,d3 in different solvents and storage conditions.

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Compound of Interest

Compound Name: Levomefolic acid-13C,d3

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Technical Support Center: Stability of Levomefolic acid-13C,d3

This technical support guide provides essential information on the stability of **Levomefolic acid-13C,d3** in various solvents and under different storage conditions. The stability of the isotopically labeled **Levomefolic acid-13C,d3** is comparable to its unlabeled counterpart, Levomefolic acid (also known as 5-methyltetrahydrofolate or 5-MTHF). Therefore, the data presented here for 5-MTHF is directly applicable to the handling and storage of **Levomefolic acid-13C,d3**.

Troubleshooting Guides and FAQs

This section addresses common issues and questions researchers may encounter during their experiments involving **Levomefolic acid-13C,d3**.

Q1: My **Levomefolic acid-13C,d3** solution appears to have degraded. What are the common causes?

A1: Degradation of **Levomefolic acid-13C,d3** in solution is most commonly caused by one or more of the following factors:

• Oxidation: Levomefolic acid is highly susceptible to oxidation, which is a primary degradation pathway.[1][2] The presence of dissolved oxygen in the solvent can significantly accelerate



its degradation.

- Inappropriate pH: The stability of Levomefolic acid is pH-dependent. It is generally less stable in acidic conditions.[3]
- Exposure to Light: Levomefolic acid is sensitive to light, particularly UV radiation, which can induce photodegradation.[1][4]
- Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.[1][5]
- Improper Storage Duration: Aqueous solutions of Levomefolic acid are not recommended for long-term storage; it is advised to use them within a day.[6]

Q2: I am seeing unexpected peaks in my chromatogram when analyzing my sample. What could they be?

A2: Unexpected peaks are likely degradation products of Levomefolic acid. The primary degradation products formed through oxidation and other pathways include:

- 5-Methyldihydrofolic acid[6][7]
- p-Aminobenzoyl-L-glutamic acid (pABG)[6][7]
- An s-triazine derivative[6]

The formation of these products indicates that the sample may have been exposed to adverse conditions such as oxygen, light, or inappropriate pH.

Q3: How can I prevent the degradation of my **Levomefolic acid-13C,d3** solution?

A3: To minimize degradation and ensure the stability of your **Levomefolic acid-13C,d3** solution, follow these best practices:

• Use High-Purity, Degassed Solvents: To minimize oxidative degradation, use solvents that have been degassed by methods such as sonication, sparging with an inert gas (e.g., nitrogen or argon), or freeze-pump-thaw cycles.



- Add Antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) or Vitamin E can significantly protect Levomefolic acid from oxidative degradation.[1][8]
- Control pH: Prepare solutions in buffers with a neutral to slightly alkaline pH. The optimal pH for stability has been reported to be around 7.0 or slightly higher.[9]
- Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]
- Maintain Low Temperatures: Store stock solutions at -80°C for long-term stability (up to 1 year) and working solutions at -20°C for shorter periods.[10] For aqueous solutions, it is recommended to prepare them fresh before use.[6]
- Prepare Solutions Freshly: Whenever possible, prepare working solutions of Levomefolic acid-13C,d3 immediately before use, especially for aqueous solutions.

Q4: What are the recommended storage conditions for solid Levomefolic acid-13C,d3?

A4: Solid **Levomefolic acid-13C,d3** is significantly more stable than its solutions. For long-term storage, it should be kept at -20°C. Under these conditions, it is reported to be stable for at least four years.[6]

Data Presentation: Stability of Levomefolic Acid (5-MTHF)

The following tables summarize the quantitative data on the stability of Levomefolic acid under various conditions. This data serves as a reliable guide for the stability of **Levomefolic acid-13C,d3**.

Table 1: Thermal and pH Stability of 5-MTHF in Aqueous Buffer



Temperature	рН	Degradation Rate Constant (k, min ⁻¹)	Half-life (t½, min)	Reference
100°C	3	2.8 x 10 ⁻²	~25	[11]
100°C	7	-	-	[11]
80°C	3	-	-	[12]
80°C	7	-	-	[12]
60°C	3	-	-	[12]
60°C	7	-	-	[12]

Data for pH 7 at 100°C and for other temperatures at pH 3 and 7 were mentioned as being determined but specific values were not extracted.

Table 2: Influence of Oxygen and Light on 5-MTHF Stability in Aqueous Solution (0.1 M Phosphate Buffer, pH 7)

Condition	Temperature	Duration	Retention (%)	Reference
Light Exposure	85°C	15 min	58.45 ± 1.16	[1]
Dark	85°C	15 min	72.86 ± 2.15	[1]
Air (Oxygen)	85°C	15 min	17.29 ± 1.24	[1]
Nitrogen (Anaerobic)	85°C	15 min	72.86 ± 2.15	[1]

Table 3: Photodegradation of 5-MTHF in Aqueous Solution



Parameter	Value	Condition	Reference
Degradation Rate Constant (k)	9.2 x 10 ⁻³ min ⁻¹	UVB irradiation (280- 350 nm)	[4]
Half-life (t½)	~75 min	UVB irradiation (280- 350 nm)	Calculated from[4]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of Levomefolic Acid-13C,d3

This protocol outlines a general procedure for assessing the stability of **Levomefolic acid- 13C,d3** under various stress conditions.

- Preparation of Stock Solution: Prepare a stock solution of Levomefolic acid-13C,d3 in a suitable solvent (e.g., DMSO or a buffered aqueous solution) at a known concentration.
- Application of Stress Conditions:
 - Acidic Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M
 HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
 - Alkaline Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M
 NaOH. Incubate at a controlled temperature for a defined period.
 - Oxidative Degradation: Add an appropriate volume of the stock solution to a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.
 - Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.
 - Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
- Sample Neutralization and Dilution: After the stress period, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration for analysis.



- Analysis: Analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC method (see Protocol 2).
- Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products. Calculate the percentage of degradation.

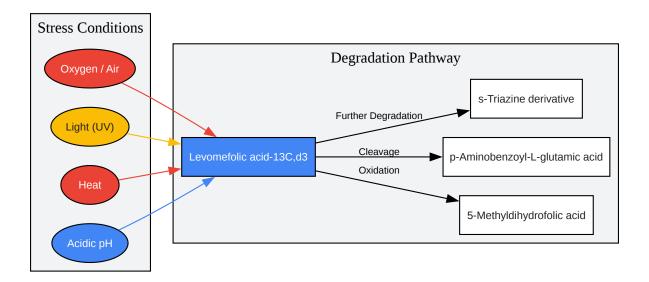
Protocol 2: Stability-Indicating RP-HPLC Method for Levomefolic Acid

This protocol is a representative example of an HPLC method for the analysis of Levomefolic acid and its degradation products.

- Instrumentation: A standard HPLC system with a UV or PDA detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile
 phase is a gradient or isocratic mixture of phosphate buffer (e.g., 25 mM, pH adjusted) and
 acetonitrile or methanol.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Monitor at the UV absorbance maximum of Levomefolic acid, which is around 290 nm.
- Column Temperature: Maintain at a constant temperature, for example, 30°C.
- Injection Volume: Typically 10-20 μL.
- Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to an appropriate concentration within the linear range of the method.

Visualizations





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Caption: Degradation pathway of Levomefolic acid under various stress conditions.

Caption: Experimental workflow for a forced degradation study of Levomefolic acid.

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